Aminooxy-PEG3-bromide is a specialized chemical compound classified as a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by linking ligands that bind to both the target protein and an E3 ubiquitin ligase, thus exploiting the ubiquitin-proteasome system for targeted protein degradation. The compound has garnered attention in the field of medicinal chemistry for its potential applications in targeted therapy drugs.
The chemical is commercially available under various catalog numbers, including CAS No. 1895922-73-2, from suppliers such as GLP Bio and MedChemExpress. These suppliers provide Aminooxy-PEG3-bromide for research purposes only, emphasizing its role in scientific studies rather than clinical applications.
Aminooxy-PEG3-bromide is categorized as a linker within the broader class of PROTACs, which are bifunctional molecules designed to induce targeted degradation of proteins. The compound falls under the umbrella of polyethylene glycol derivatives, which are known for their biocompatibility and ability to enhance solubility and stability of therapeutic agents.
The synthesis of Aminooxy-PEG3-bromide typically involves several steps, focusing on the incorporation of the aminooxy functional group into a polyethylene glycol backbone. Common methods include:
The synthesis often employs controlled conditions to ensure high yields and purity. For example, reactions may be conducted in aqueous environments at specific pH levels to optimize the reactivity of the aminooxy group. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to analyze and confirm the structure and purity of the synthesized product.
Aminooxy-PEG3-bromide features a linear structure consisting of a polyethylene glycol chain linked to an aminooxy functional group and a bromide moiety. The general formula can be represented as follows:
Where "PEG" represents the polyethylene glycol segment, "O-NH2" indicates the aminooxy functionality, and "Br" denotes the bromine atom.
The molecular weight of Aminooxy-PEG3-bromide is approximately 1895 g/mol, depending on the specific length of the PEG chain used. Its solubility profile is favorable in polar solvents, enhancing its utility in biological applications.
Aminooxy-PEG3-bromide participates in several significant chemical reactions:
The reaction conditions typically involve an aqueous environment at pH 4.5 to optimize selectivity towards carbonyl compounds. The efficiency of these reactions can be monitored using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.
The mechanism through which Aminooxy-PEG3-bromide functions primarily involves its role as a linker in PROTACs:
Studies indicate that PROTACs utilizing Aminooxy-PEG3-bromide can achieve selective degradation rates significantly higher than traditional small-molecule inhibitors, showcasing their potential in therapeutic applications.
Analytical techniques such as HPLC and MS are essential for characterizing purity and confirming structural integrity post-synthesis.
Aminooxy-PEG3-bromide finds numerous applications in scientific research:
Polyethylene glycol (PEG) is a water-soluble, non-ionic polymer synthesized through ethylene oxide polymerization under alkaline conditions. Its unique properties—including exceptional hydrophilicity, biocompatibility, and low immunogenicity—have made it indispensable in biomedical applications. PEGylation, the covalent attachment of PEG chains to therapeutic molecules (e.g., proteins, nanoparticles, or small-molecule drugs), enhances pharmacokinetics by increasing hydrodynamic volume, thereby reducing renal clearance and extending plasma half-life. For example, PEGylation shields therapeutic payloads from enzymatic degradation and minimizes opsonization by the mononuclear phagocytic system, a phenomenon termed the "stealth effect" [3] [10].
In drug delivery, PEG's ability to form a hydration shell around conjugated molecules improves solubility, particularly for hydrophobic drugs. This is critical for antibody-drug conjugates (ADCs) and nanomedicines, where PEG linkers maintain payload stability during circulation. The FDA and EMA recognize PEG as "Generally Recognized as Safe" (GRAS), underpinning its use in over 30 approved therapeutics, including PEGylated liposomal doxorubicin (Doxil®) and COVID-19 mRNA vaccines (Pfizer/BioNTech, Moderna) [3] [9].
Table 1: Biomedical Applications of PEG by Molecular Weight
PEG Size | Applications | Key Benefits |
---|---|---|
1–5 kDa | Antibody-drug conjugates, nanoparticle functionalization | Balance of stealth effect and tissue penetration |
5–20 kDa | Protein PEGylation (e.g., pegfilgrastim) | Reduced immunogenicity, extended half-life |
20–50 kDa | siRNA delivery, hydrogels | Enhanced solubility, reduced renal clearance |
Heterobifunctional PEG linkers feature two distinct terminal groups enabling orthogonal conjugation strategies. Aminooxy-PEG3-bromide (chemical structure: O-(CH₂CH₂O)₃-CH₂CH₂Br·HBr
, MW: 308.6 g/mol [8]) exemplifies this design:
R₁R₂C=N-OR₃
). This is invaluable for conjugating glycoproteins, glycolipids, or carbonyl-containing drugs without disrupting tertiary structures [8] [10]. The synergy between these groups allows sequential, site-specific bioconjugation. For instance, the aminooxy end can first anchor to a ketone-modified antibody, while the bromide terminus subsequently attaches to a thiol-bearing cytotoxic drug. This orthogonality minimizes cross-reactivity and maximizes yield in complex assemblies like ADCs or PROTACs [1] [10].
Table 2: Reactive Group Applications in Heterobifunctional PEGs
Functional Group | Target Moieties | Bond Formed | Optimal Conditions |
---|---|---|---|
Aminooxy (ONH₂) | Aldehydes/ketones | Oxime | pH 4.5–6.0, room temperature |
Bromide (Br) | Thiols, amines, azides | Thioether, amine, triazole | Polar aprotic solvents (DMF, acetone) |
PEG-based linkers have evolved through three generations:
Table 3: Evolution of PEG Linker Technologies
Era | Key Innovations | Limitations |
---|---|---|
1970s–1990s | Homobifunctional PEGs; FDA approval of Adagen® (1990) | Heterogeneous mixtures; low conjugation specificity |
1990s–2010s | Heterobifunctional PEGs (e.g., NHS-maleimide); monodisperse OEGs | Limited functional group diversity |
2010s–Present | Aminooxy/bromide linkers; multi-arm PEGs; cleavable designs | Anti-PEG antibodies; manufacturing scalability |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7